![molecular formula C17H13ClFNO3S B2965539 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide CAS No. 863021-32-3](/img/structure/B2965539.png)
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide
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Overview
Description
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide is its potential as a tool for studying the role of COX-2 and LOX enzymes in inflammation and pain. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Future Directions
For research on 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide include studies on its potential use in the treatment of various diseases such as rheumatoid arthritis and cancer. Other potential areas of research include its effects on the immune system and its potential as a tool for studying the role of COX-2 and LOX enzymes in various physiological processes.
Synthesis Methods
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with N-phenyl-3-hydroxythiophene-2-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis and cancer.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-fluoro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-14-7-4-8-15(19)16(14)17(21)20(12-5-2-1-3-6-12)13-9-10-24(22,23)11-13/h1-10,13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZDJBOBDHZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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